3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is CHN OS, with a molar mass of 241.26 g/mol. It is classified under thiazolidine derivatives, which are recognized for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .
The synthesis of 3-acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid can be achieved through various methods. One prominent approach involves a one-pot multicomponent reaction (MCR), which simplifies the synthesis process by combining multiple reactants in a single step. This method typically employs thioglycolic acid as a key reagent along with an appropriate aldehyde and amine under acid-catalyzed conditions. The reaction yields thiazolidine derivatives efficiently while minimizing waste .
The molecular structure of 3-acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid features a thiazolidine ring with an acetyl group and a furan substituent.
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions typical for thiazolidine derivatives:
These reactions are often facilitated through specific conditions such as temperature control and the presence of catalysts to improve yields.
The mechanism of action for compounds like 3-acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors.
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid has significant potential in scientific research:
Thiazolidines are saturated five-membered heterocycles containing nitrogen and sulfur atoms (positions 1 and 3, respectively), classified as 1,3-thiazolidines. The target compound, 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid (CAS: 1008267-56-8), follows systematic IUPAC nomenclature where:
Its molecular formula is C₁₀H₁₁NO₄S (MW: 241.26 g/mol), featuring three key moieties:
Table 1: Key Identifiers of 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic Acid
Property | Value |
---|---|
CAS Number | 1008267-56-8 |
Molecular Formula | C₁₀H₁₁NO₄S |
Molecular Weight | 241.26 g/mol |
SMILES | CC(=O)N1C(CSC1C2=CC=CO2)C(=O)O |
InChIKey | TUMPYVWHXLSDJY-UHFFFAOYSA-N |
Canonical Name | 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid |
Thiazolidine-4-carboxylic acid derivatives have evolved from metabolic intermediates to privileged scaffolds in drug design:
The C2-furan and N3-acetyl groups critically influence molecular properties:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: